4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol
CAS No.: 866216-18-4
Cat. No.: VC2368688
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866216-18-4 |
|---|---|
| Molecular Formula | C7H10N2O |
| Molecular Weight | 138.17 g/mol |
| IUPAC Name | 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol |
| Standard InChI | InChI=1S/C7H10N2O/c10-7-2-4-9-6(5-7)1-3-8-9/h1,3,7,10H,2,4-5H2 |
| Standard InChI Key | QGSMPWPXQRBVDP-UHFFFAOYSA-N |
| SMILES | C1CN2C(=CC=N2)CC1O |
| Canonical SMILES | C1CN2C(=CC=N2)CC1O |
Introduction
Chemical Structure and Identification
Molecular Structure and Properties
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol is a heterocyclic compound characterized by a pyrazole ring fused with a partially saturated pyridine ring, with a hydroxyl group attached at the 5-position. The tetrahydro prefix indicates that four positions in the pyridine portion of the molecule are saturated (positions 4, 5, 6, and 7), while the pyrazole ring maintains its aromatic character. This structural configuration contributes to the compound's unique chemical properties and potential biological activities.
The compound has a molecular formula of C7H10N2O and a molecular weight of 138.17 g/mol. The presence of nitrogen atoms in the pyrazole ring contributes to the compound's basic character, while the hydroxyl group at the 5-position provides potential for hydrogen bonding and increased hydrophilicity. These structural features make it potentially valuable as a building block in medicinal chemistry .
Identification Parameters
The compound is identified in chemical databases and scientific literature through several key parameters. Its CAS registry number is 866216-18-4, which provides a unique, unambiguous identifier in chemical databases and regulatory contexts . For computational chemistry and cheminformatics applications, the compound can be represented by its SMILES notation (C1CN2C(=CC=N2)CC1O) and InChI string (InChI=1S/C7H10N2O/c10-7-2-4-9-6(5-7)1-3-8-9/h1,3,7,10H,2,4-5H2) .
The compound is also known by several synonyms, including:
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4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-ol
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4H,5H,6H,7H-pyrazolo(1,5-a)pyridin-5-ol
Physical and Chemical Data
Table 1: Key Physical and Chemical Properties of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol
The structure suggests the compound would exhibit solubility in polar organic solvents due to the presence of the hydroxyl group. The nitrogen atoms in the pyrazole ring may participate in hydrogen bonding as acceptors, while the hydroxyl group can act as both a hydrogen bond donor and acceptor.
Synthesis and Preparation Methods
Purification and Characterization
After synthesis, 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol typically requires purification to achieve the desired purity level for research or pharmaceutical applications. Commercial sources report purity levels of approximately 95% for this compound . Purification methods likely include recrystallization, column chromatography, or other standard techniques used for heterocyclic compounds.
Characterization of the compound can be performed using various analytical techniques including nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry . These techniques provide confirmation of the compound's structure, purity, and identity, which is essential for both research applications and quality control in commercial production.
Biological Activity and Applications
Applications in Cancer Research
One of the most significant applications of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives appears to be in cancer research, particularly in the development of photosensitizers for photodynamic therapy. Research has demonstrated that certain 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins exhibit impressive photosensitizing abilities against melanotic and amelanotic cancer cells .
These compounds show high absorption properties at 650 nm, making them suitable for photodynamic therapy applications. Comparison studies between different derivatives have revealed that increased hydrophilicity is crucial for ensuring nanomolar activity against melanoma cells . This finding highlights the importance of structural modifications in optimizing biological activity.
The mechanism of action appears to involve both apoptosis and necrosis in equal parts, contributing to the death of human melanoma cells. This dual mechanism may provide advantages in treating cancer cells that have developed resistance to conventional therapeutic approaches . The dihydroxymethyl-chlorin derivatives were particularly active against human melanocytic melanoma A375 cells, suggesting a potential solution to overcome the resistance of melanotic melanoma to photodynamic therapy .
Structure-Activity Relationships
The relationship between the structural features of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol and its biological activity provides important insights for molecular design and optimization. The bicyclic nature of the compound offers a relatively rigid scaffold that can position functional groups in specific three-dimensional orientations, which is advantageous for molecular recognition and binding to biological targets.
Table 2: Comparison of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol with Related Compounds
| Compound | Molecular Formula | Key Structural Difference | Potential Impact on Properties |
|---|---|---|---|
| 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol | C7H10N2O | Hydroxyl group at position 5 | Increased hydrophilicity, hydrogen bonding capacity |
| 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine | C7H11N3 | Amine group at position 5 | Different hydrogen bonding pattern, increased basicity |
A particularly relevant comparison is between 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol and 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine, which differs only in the functional group at position 5 (hydroxyl vs. amine). This subtle change alters the hydrogen bonding characteristics and basicity of the molecule, potentially leading to different biological activities and pharmacokinetic properties. The amine derivative exists as a dihydrochloride salt (C7H13Cl2N3) with a molecular weight of 210.1 g/mol, reflecting its more basic character compared to the hydroxyl derivative.
Pharmaceutical Development Considerations
Drug Design Applications
Research Challenges and Future Directions
Current Limitations in Research
Research on 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol faces several limitations based on the available literature. One significant challenge is the limited documentation of the compound's specific biological properties. While the general class of pyrazolopyridine derivatives has been associated with various biological activities, detailed studies on this particular compound appear to be scarce. This knowledge gap hampers the development of targeted applications and the optimization of its potential therapeutic benefits.
Another limitation is the apparent lack of comprehensive synthetic protocols specifically for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol in the accessible literature. Although general approaches for related compounds provide some guidance , optimized and validated synthetic routes would facilitate further research and development efforts. Efficient synthesis methods with high yields and purity are essential for advancing both fundamental research and potential commercial applications.
Promising Research Directions
Despite these limitations, several promising research directions emerge for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol. One particularly promising area is the further exploration of its derivatives as components of photosensitizers for photodynamic therapy in cancer treatment. The demonstrated efficacy of related compounds against melanoma cells, including resistant melanotic melanoma, suggests significant potential in this therapeutic area .
Another promising direction is the systematic investigation of structure-activity relationships through the synthesis and biological evaluation of a diverse array of derivatives. By modifying the hydroxyl group at position 5 and introducing various substituents at other positions of the molecule, researchers could develop a comprehensive understanding of how structural modifications impact biological activity. This approach could lead to the identification of optimized compounds with enhanced potency, selectivity, or pharmacokinetic properties.
The development of improved synthetic methodologies for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-ol and its derivatives would also represent a valuable contribution to the field. Efficient, scalable, and environmentally friendly synthetic approaches would facilitate both research applications and potential commercial development of promising compounds in this structural class.
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